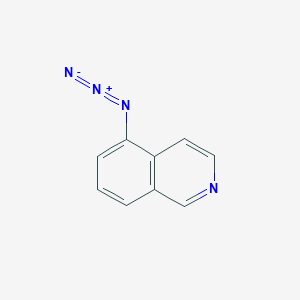

5-Azidoisoquinoline

Description

Contextualization of Isoquinoline (B145761) and Azide (B81097) Chemistry

Isoquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is an isomer of quinoline (B57606), characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring, with the nitrogen atom located at the 2-position of the fused system. wikipedia.orgatamanchemicals.comresearchgate.net Isoquinoline and its derivatives are found in numerous natural alkaloids, such as papaverine (B1678415) and morphine, and exhibit a wide spectrum of biological activities, leading to their extensive use in medicinal chemistry. wikipedia.orgslideshare.netuomustansiriyah.edu.iq Industrially, isoquinoline and its derivatives find applications as anesthetics, antihypertensive agents, vasodilators, and in the synthesis of dyes, paints, insecticides, and fungicides. wikipedia.orgatamanchemicals.comamerigoscientific.com As a weak base, isoquinoline readily forms salts with acids, influencing its solubility and reactivity. atamanchemicals.comslideshare.netamerigoscientific.com

Azide chemistry refers to the study and application of compounds containing the azide functional group (–N₃). baseclick.euwikipedia.orgkit.eduwikipedia.org This linear, triatomic functional group is characterized by a high nitrogen content and significant energetic potential. baseclick.eunottingham.ac.uk Despite their inherent energetic nature, organic azides are remarkably stable under many reaction conditions and exhibit selective reactivity with specific functional groups, making them invaluable in organic synthesis. baseclick.euwikipedia.orgkit.edu The azide group can be readily introduced into organic molecules through various methods, including nucleophilic substitution (e.g., with sodium azide, NaN₃) or via diazotization of amines followed by reaction with azide sources. baseclick.euwikipedia.orgresearchgate.netrsc.orgorganic-chemistry.org

Significance of the Azide Functionality in Organic Synthesis

The azide functional group is a linchpin in modern synthetic organic chemistry due to its multifaceted reactivity and its role in highly efficient and selective transformations. baseclick.euwikipedia.orgkit.edunottingham.ac.uk Its significance is underscored by its participation in several key reaction classes:

Click Chemistry: Azides are central to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." baseclick.euwikipedia.orglumiprobe.com This Nobel Prize-winning methodology allows for the facile and highly specific formation of 1,2,3-triazole rings under mild conditions, enabling the conjugation of diverse molecular entities. baseclick.eulumiprobe.com

Staudinger Reaction and Ligation: Azides react with trivalent phosphorus compounds, such as phosphines, in the Staudinger reaction to form iminophosphoranes. baseclick.euwikipedia.orglbl.govmdpi.comkiesslinglab.comresearchgate.net This reaction can be elaborated into the Staudinger ligation, a bioorthogonal method for forming amide bonds, which is crucial for bioconjugation and peptide synthesis. lbl.govmdpi.comkiesslinglab.comresearchgate.netnih.gov

Nitrene Formation: Upon thermal or photochemical activation, azides can extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. wikipedia.org These nitrenes can undergo various insertion, addition, or rearrangement reactions, further expanding the synthetic utility of azides. wikipedia.org

Precursors to Amines: Azides can be readily reduced to primary amines using various methods, including catalytic hydrogenation, metal-catalyzed reductions, or the Staudinger reaction followed by hydrolysis. baseclick.euwikipedia.org This makes them excellent masked or protected amine synthons, allowing for their introduction early in a synthetic sequence and their subsequent deprotection to amines at a later stage. baseclick.eu

Overview of 5-Azidoisoquinoline as a Versatile Synthetic Building Block

This compound represents a strategic fusion of the pharmacologically relevant isoquinoline scaffold with the synthetically potent azide group at the C-5 position. chemicalbook.comresearchmap.jpgoogle.com This combination endows the molecule with a dual reactivity profile, allowing it to serve as a versatile building block for constructing more complex molecular architectures. The isoquinoline core provides a rigid, aromatic framework that can engage in various aromatic substitution reactions or serve as a recognition element in biological systems. wikipedia.orgslideshare.netamerigoscientific.com Concurrently, the azide group at the 5-position offers a reactive handle for a multitude of transformations, including click chemistry and Staudinger ligation. baseclick.eulumiprobe.comresearchmap.jp

The synthesis of this compound is typically achieved by the diazotization of 5-aminoisoquinoline (B16527), followed by treatment with sodium azide. researchgate.netrsc.orgchemicalbook.com This readily accessible precursor, 5-aminoisoquinoline, can be prepared through established routes. researchgate.netclockss.org The resulting this compound can then be employed in reactions to introduce the isoquinoline moiety into larger molecules or to modify existing structures, thereby creating novel compounds with potential applications in medicinal chemistry and materials science. researchmap.jpgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

5-azidoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWHVLSSSEOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Reactivity of 5 Azidoisoquinoline

Synthesis of this compound

The primary method for synthesizing this compound involves the diazotization of 5-aminoisoquinoline (B16527). This process typically proceeds through the following steps:

Diazotization: 5-Aminoisoquinoline (B145761) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or acetic acid. This reaction converts the primary amine into a diazonium salt. researchgate.netrsc.orgorganic-chemistry.org

Azide (B81097) Introduction: The diazonium salt intermediate is then reacted with sodium azide (NaN₃). The azide anion displaces the nitrogen gas from the diazonium group, forming the desired this compound. researchgate.netrsc.orgchemicalbook.com

The reaction conditions, particularly the choice of acid and temperature, are critical for achieving good yields and minimizing side products. For instance, using glacial acetic acid as the solvent during diazotization and subsequent azide addition has been reported to yield azidoisoquinoline derivatives. researchgate.net

Table 1: Common Synthesis Route for this compound

| Starting Material | Reagents | Conditions | Product | Yield (approx.) | Reference |

| 5-Aminoisoquinoline | NaNO₂, HCl (or Acetic Acid) then NaN₃ | Low temperature (e.g., <5 °C) | This compound | Varies | researchgate.netrsc.orgchemicalbook.com |

Aminoisoquinoline Precursors

Key Reactions and Applications

The presence of both the isoquinoline core and the azide group makes this compound a versatile synthon for various chemical transformations.

Click Chemistry (CuAAC): this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes. This reaction forms stable 1,2,3-triazole linkages, enabling the covalent attachment of the isoquinoline moiety to other molecules. For example, it has been used to synthesize triazole derivatives of macrolides, yielding compounds with potential antibacterial activity. researchmap.jpgoogle.com

Table 2: Exemplary Reactions of this compound in Click Chemistry

| This compound + Alkyne Derivative | Catalyst/Conditions | Product Type | Yield (approx.) | Application/Context | Reference |

| YT711 (Tylosin derivative) | Not specified | Triazole-linked macrolide | 61% | Antibacterial analog | google.com |

| Macrolide derivative | CuAAC conditions | Triazole-linked macrolide | 71% | Antibacterial analog | researchmap.jp |

Staudinger Ligation: While specific examples of this compound in Staudinger ligation are less detailed in the provided literature, the general reactivity of aryl azides in this reaction is well-established. baseclick.euwikipedia.orglbl.gov This would allow for the formation of amide bonds by reacting this compound with phosphine-containing molecules.

Precursor to 5-Aminoisoquinoline: As mentioned, azides can be reduced to amines. Therefore, this compound can serve as a precursor to 5-aminoisoquinoline, which itself is a valuable intermediate in heterocyclic synthesis. baseclick.euwikipedia.org

Conclusion

Cycloaddition Reactions: Triazole Formation

Cycloaddition reactions involving organic azides are cornerstone transformations in modern synthetic chemistry, most notably the formation of 1,2,3-triazoles. These reactions are typically [3+2] cycloadditions, where the azide acts as a 1,3-dipole.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles wikipedia.orgmdpi.com. This reaction typically involves the coupling of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst mdpi.comwikipedia.org. This compound readily participates in CuAAC reactions with various alkyne substrates, forming the corresponding triazole adducts researchgate.net.

Table 1: Cycloaddition Reactions of this compound

| Reaction Type | Alkyne Substrate | Catalyst/Conditions | Product | Yield | Citation(s) |

| CuAAC | Various terminal alkynes | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate (B8700270), CuBr), optional ligands (e.g., TBTA) | 1,4-disubstituted-1,2,3-triazole derivatives | 71% (specific example) | wikipedia.orgmdpi.comwikipedia.orgresearchgate.netnih.govnih.gov |

| SPAAC | Strained cyclooctynes | None (catalyst-free) | Mixture of 1,4- and 1,5-disubstituted-1,2,3-triazoles | N/A | wikipedia.orgnih.govnih.gov |

Note: Specific yields for this compound in CuAAC with diverse alkyne substrates are not comprehensively detailed in the provided snippets, but a general yield of 71% is reported for a reaction involving this compound researchgate.net.

The CuAAC reaction proceeds via a catalytic cycle involving copper(I) species wikipedia.orgrsc.org. The mechanism typically involves the formation of a copper acetylide, followed by coordination with the azide, and subsequent cycloaddition to form a copper-triazolide intermediate. This intermediate then undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst wikipedia.org. The reaction is highly regioselective, predominantly forming the 1,4-isomer, which is a significant advantage over uncatalyzed Huisgen cycloadditions mdpi.comnih.gov. Computational studies have investigated the role of various ligands in influencing the activation energies and catalytic cycle of CuAAC rsc.org.

The CuAAC reaction is known for its broad substrate scope, tolerating a wide range of functional groups in both the azide and alkyne components wikipedia.orgnih.govnih.gov. This high functional group tolerance makes it suitable for complex molecules. However, limitations can arise from the stability of certain alkynes under the reaction conditions or the presence of copper, which can be toxic in biological applications nih.govnih.govnih.gov. For this compound, the isoquinoline core is generally stable under typical CuAAC conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a valuable alternative to CuAAC, particularly in biological contexts where the presence of copper is undesirable nih.govnih.gov. SPAAC utilizes highly strained cyclooctynes, which possess a significantly reduced activation energy for cycloaddition with azides, thus obviating the need for a metal catalyst wikipedia.orgbiochempeg.com. While SPAAC is generally catalyst-free and bioorthogonal, it often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers and can be limited by the cost and synthesis of strained cyclooctynes nih.gov. The application of SPAAC with this compound would follow these general principles, allowing for conjugation without copper.

Beyond alkynes, organic azides can participate in [3+2] cycloaddition reactions with other dipolarophiles, such as activated olefins and nitriles uwo.caresearchgate.netwikipedia.org. While detailed studies specifically involving this compound with non-alkyne dipolarophiles are not extensively reported in the provided literature, the general reactivity of azides in such reactions is established. For instance, activated olefins can undergo cycloaddition with azides to form triazolines, which may undergo further transformations researchgate.net. Reactions with nitriles, particularly nitrile oxides, are also well-documented for forming isoxazoles and isoxazolines organic-chemistry.org, though this involves nitrile oxides as the dipole, not azides reacting with nitriles directly. Some studies indicate limitations with sterically hindered or electron-deficient nitriles in certain cycloaddition pathways uwo.ca.

Mechanistic Investigations of CuAAC (e.g., Cu(I) catalysis, regioselectivity)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reduction Reactions Leading to Aminoisoquinoline Derivatives

The azide group can be readily reduced to a primary amine, transforming this compound into 5-aminoisoquinoline. This transformation is a fundamental method for amine synthesis. Several reduction methods are applicable:

Catalytic Hydrogenation: This is a common and efficient method for reducing azides to amines. Transition metal catalysts such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas (H₂), are frequently employed masterorganicchemistry.comthieme-connect.deorganic-chemistry.org. For example, hydrogenation using Pd/C in ethanol (B145695) has been used for azide reduction masterorganicchemistry.comthieme-connect.de. Alternatively, copper nanoparticles with ammonium (B1175870) formate (B1220265) in water can also effect the reduction of aryl azides to amines researchgate.netorganic-chemistry.org. The chemoselectivity of catalytic hydrogenation can be tuned to reduce azides in the presence of other reducible functional groups thieme-connect.de.

Staudinger Reduction: The Staudinger reduction involves the reaction of an organic azide with a phosphine (e.g., triphenylphosphine (B44618), PPh₃) to form an iminophosphorane intermediate, which is subsequently hydrolyzed to yield the primary amine and phosphine oxide masterorganicchemistry.comnih.govwikipedia.orgthermofisher.com. This method is known for its mild reaction conditions and tolerance of various functional groups nih.govrsc.org. Other reducing agents like dichloroindium hydride have also been reported for azide reduction organic-chemistry.org.

Other Reduction Methods: Various other reducing agents and catalytic systems can also achieve the reduction of azides to amines, including lithium aluminum hydride (LiAlH₄) youtube.com, or systems involving borontrifluoride diethyl etherate and sodium iodide organic-chemistry.org.

Table 2: Reduction Reactions of this compound

| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Citation(s) |

| Catalytic Hydrogenation | Pd/C, H₂ | Various (e.g., EtOH, rt) | 5-Aminoisoquinoline | N/A | masterorganicchemistry.comthieme-connect.deorganic-chemistry.org |

| Cu nanoparticles, Ammonium formate | Water | 5-Aminoisoquinoline | N/A | researchgate.netorganic-chemistry.org | |

| Staudinger Reduction | Triphenylphosphine (PPh₃) | Hydrolysis with H₂O | 5-Aminoisoquinoline | N/A | masterorganicchemistry.comorganic-chemistry.orgnih.govwikipedia.orgthermofisher.com |

| Dichloroindium hydride (InCl₂H) | Mild conditions | 5-Aminoisoquinoline | N/A | organic-chemistry.org |

Note: Specific yields for the reduction of this compound to 5-aminoisoquinoline are not detailed in the provided snippets, but these methods are generally high-yielding for organic azides.

Compound List

this compound

5-Aminoisoquinoline

Catalytic Hydrogenation Methods (e.g., Pd-catalyzed)

Catalytic hydrogenation is a well-established method for the reduction of organic azides to primary amines. This process typically involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum, or nickel, under a hydrogen atmosphere. The mechanism involves the adsorption of both the azide and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the azide, ultimately leading to the formation of the amine and the release of nitrogen gas. While specific studies detailing the catalytic hydrogenation of this compound are not explicitly detailed in the provided literature, this method is generally applicable to aromatic azides. For instance, hydrogenation of related heterocyclic systems like quinoline has been studied using Pd/C catalysts nih.gov. The process is known to be efficient and clean, offering a direct route to the corresponding 5-aminoisoquinoline.

Staudinger Reduction with Phosphines

The Staudinger reduction is a mild and reliable method for converting organic azides into primary amines. This reaction involves the treatment of the azide with a trivalent phosphorus compound, typically a phosphine such as triphenylphosphine (Ph₃P) or tributylphosphine (B147548) wikipedia.orgalfa-chemistry.com. The reaction proceeds in two main steps:

Iminophosphorane Formation: The phosphine nucleophilically attacks the terminal nitrogen of the azide, leading to the expulsion of nitrogen gas (N₂) and the formation of an iminophosphorane intermediate wikipedia.orgalfa-chemistry.com. R₃P + R'-N₃ → R₃P=NR' + N₂

Hydrolysis: The iminophosphorane intermediate is subsequently hydrolyzed, usually with water, to yield the primary amine and a phosphine oxide wikipedia.orgalfa-chemistry.com. R₃P=NR' + H₂O → R₃P=O + R'NH₂

Table 1: Staudinger Reduction of Azides

| Reactants | Intermediate | Products | Byproduct |

| Organic Azide (R'-N₃) + Phosphine (R₃P) | Iminophosphorane | Primary Amine (R'-NH₂) + Phosphine Oxide (R₃P=O) | Nitrogen (N₂) |

Reduction with Hydrazine (B178648) and Derivatives

Hydrazine (N₂H₄) and its derivatives are known for their reducing properties and are utilized in various chemical transformations. While specific literature detailing the use of hydrazine or its derivatives for the reduction of this compound to its corresponding amine is not prominently featured in the provided search results, hydrazine compounds are generally recognized as reducing agents nih.govorganic-chemistry.orgotsukac.co.jp. Their application in the reduction of azides to amines is a known chemical transformation, though perhaps less common or less documented for this specific substrate compared to catalytic hydrogenation or the Staudinger reduction.

Metal-Mediated Reductions (e.g., Copper Nanoparticles with Ammonium Formate)

Metal-mediated reductions offer alternative pathways for azide transformation. A notable example is the reduction of aryl azides using copper nanoparticles (Cu NPs) in the presence of ammonium formate as the hydrogen source, typically carried out in water nih.govresearchgate.net. This method has been shown to be highly effective for the clean reduction of aryl azides to their corresponding amines with excellent chemoselectivity and high yields researchgate.net. The copper nanoparticles are believed to facilitate the reaction by providing surface hydrogen species, which then act as the active reducing agent nih.gov. This approach is advantageous due to its mild reaction conditions and the use of environmentally benign solvents like water nih.govresearchgate.net.

Nitrene Chemistry: Thermolysis and Photolysis Pathways

Upon thermal or photochemical activation, organic azides can undergo extrusion of molecular nitrogen (N₂) to generate highly reactive intermediates known as nitrenes wikipedia.org. Nitrenes are nitrogen analogues of carbenes, possessing a nitrogen atom with an incomplete octet, making them electrophilic and prone to various reactions, including insertion, addition, and cyclization wikipedia.orgnih.gov.

Studies on related azidoisoquinoline systems, such as 3-azidoisoquinoline, provide insights into the nitrene chemistry of this class of compounds acs.orgacs.orgnih.govresearchgate.net. Photolysis or thermolysis of 3-azidoisoquinoline generates 3-isoquinolylnitrene acs.orgacs.orgnih.govresearchgate.net.

Nitrenes, upon their generation, can undergo intramolecular reactions, particularly cyclizations, if suitable reactive sites are present within the molecule. For isoquinolylnitrenes, generated from azidoisoquinolines, several intramolecular pathways have been observed. Photolysis of 3-azidoisoquinoline, for instance, leads to the formation of 3-isoquinolylnitrene, which can then rearrange acs.orgacs.orgnih.govresearchgate.net. Under photolytic conditions (λ > 300 nm), the nitrene can form an azirene intermediate, which upon further photolysis can transform into o-cyanophenylketenimine acs.orgacs.orgnih.govresearchgate.net. Thermolysis via flash vacuum thermolysis (FVT) of azidoisoquinoline derivatives typically yields cyclic products such as 1-cyano-2H-isoindole acs.orgacs.orgnih.gov. These transformations highlight the propensity of nitrene intermediates derived from azidoisoquinolines to undergo ring-opening and cyclization reactions, leading to the formation of different heterocyclic structures. Organic azides, in general, are valuable precursors for synthesizing N-heterocycles through intramolecular cyclization of nitrene intermediates, often facilitated by transition metal catalysts researchgate.netresearchgate.net.

Table 2: Nitrene Formation and Rearrangement from Azidoisoquinolines

| Generation Method | Precursor (Example) | Intermediate | Primary Products (Examples) | Reaction Type (General) |

| Photolysis (λ > 300 nm) | 3-Azidoisoquinoline | 3-Isoquinolylnitrene | Azirene, o-Cyanophenylketenimine | Ring expansion, Rearrangement |

| Thermolysis (FVT) | 3-Azidoisoquinoline | 3-Isoquinolylnitrene | 1-Cyano-2H-isoindole | Ring opening, Cyclization |

Beyond intramolecular rearrangements, nitrenes are also capable of engaging in intermolecular reactions, such as insertion into C-H bonds or addition across double bonds wikipedia.orgnih.govresearchgate.netnih.gov. For example, acyl nitrenes can undergo insertion into dihydrofurans, forming oxazolines nih.gov. Nitrene transfer reactions can also lead to the formation of aziridines when reacting with olefins researchgate.net, or carbodiimides when reacting with isocyanides nih.gov. While specific examples of this compound undergoing such intermolecular reactions are not detailed in the provided snippets, the general reactivity of nitrenes suggests that the 5-isoquinolylnitrene intermediate could participate in these types of transformations with suitable reaction partners.

Compound List

this compound

Isoquinoline

Triphenylphosphine

Tributylphosphine

Phosphine oxide

Iminophosphorane

3-Azidoisoquinoline

3-Isoquinolylnitrene

Diradical species

Azirene

o-Cyanophenylketenimine

1-Cyano-2H-isoindole

Copper nanoparticles

Ammonium formate

Hydrazine

Hydrazine derivatives

Intramolecular Cyclization Reactions via Nitrene Intermediates

Aza-Wittig Reactions with Phosphoranes

The Aza-Wittig reaction is the nitrogen analog of the well-established Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl compound to form an imine (a C=N double bond) and a phosphine oxide byproduct mdpi.comwikipedia.orglookchemmall.com. The iminophosphorane intermediate is typically generated in situ from an organic azide and a trivalent phosphine, such as triphenylphosphine (Ph₃P) or tributylphosphine (Bu₃P) wikipedia.orglookchemmall.com.

The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712), which then rearranges to an iminophosphorane with the extrusion of nitrogen gas jk-sci.comwikipedia.orgrsc.org. This iminophosphorane subsequently reacts with a carbonyl compound (aldehyde or ketone) via a [2+2] cycloaddition-cycloreversion pathway to yield the imine and phosphine oxide mdpi.com.

Intramolecular Aza-Wittig reactions are particularly powerful for the synthesis of heterocyclic compounds, including isoquinolines. In these reactions, an azide precursor bearing a carbonyl group at an appropriate position undergoes cyclization upon treatment with a phosphine, forming the cyclic imine structure lookchemmall.com. While specific documented examples of this compound undergoing Aza-Wittig reactions were not explicitly found in the provided literature, its aryl azide nature suggests it would be amenable to these transformations. The azide moiety could react with a phosphine to form an iminophosphorane, which could then potentially react with an intramolecular or intermolecular carbonyl group to form a new C=N bond, leading to diverse isoquinoline derivatives or related heterocycles.

Table 1: General Examples of Intramolecular Aza-Wittig Reactions for Heterocycle Synthesis

| Reactant Azide Precursor (General) | Phosphine Reagent | Carbonyl Component (Implicit) | Product Type | Yield (%) |

| Azidocinnamate derivative | Triethyl phosphite (B83602) (TEP) | Ester/Acid functionality | Isoquinoline derivative | Varies (e.g., 74-91%) |

| Acid (Id) | Triethyl phosphite (TEP) | Carboxylic acid | Isoquinolone (3d) | 74 |

| Ester (Ie) | Triethyl phosphite (TEP) | Ester | 1-Ethoxyisoquinoline (3e) | 90 |

| Tricyclic precursor | Triethyl phosphite (TEP) | Carbonyl functionality | Tricyclic isoquinoline (5) | 91 |

Other Transformation Reactions

Beyond the Aza-Wittig reaction, the azide moiety in this compound can undergo several other important transformations:

Staudinger Reaction (Azide Reduction): The Staudinger reaction is a widely utilized method for the reduction of organic azides to primary amines wikipedia.orgjk-sci.comwikipedia.orgmdpi.com. The reaction proceeds via the nucleophilic attack of a phosphine (commonly triphenylphosphine or tributylphosphine) on the azide, forming a phosphazide intermediate. This intermediate rearranges with the extrusion of nitrogen gas to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane in the presence of water affords the primary amine and a stable phosphine oxide jk-sci.comwikipedia.orgrsc.org. This transformation is considered a mild and efficient way to convert azides into amines, effectively serving as a protected amine synthon. While specific examples for this compound were not detailed, its aryl azide group is expected to readily undergo this reduction to yield 5-aminoisoquinoline.

Table 2: Staudinger Reaction - General Transformation

| Organic Azide | Phosphine Reagent | Product (Primary Amine) | Byproduct | Key Observation |

| Aryl/Alkyl Azide | Triphenylphosphine (Ph₃P) | Primary Amine | Triphenylphosphine oxide | Mild reduction, quantitative yields possible |

| Aryl/Alkyl Azide | Tributylphosphine (Bu₃P) | Primary Amine | Tributylphosphine oxide | Mild reduction, quantitative yields possible |

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and selective reaction that forms a 1,2,3-triazole ring from an organic azide and a terminal alkyne wikipedia.orglumiprobe.cominterchim.frbangslabs.com. This reaction is characterized by its mild conditions, high yields, broad functional group tolerance, and bioorthogonality, making it invaluable in various fields, including chemical biology and materials science lumiprobe.cominterchim.frbangslabs.com. Research has shown that derivatives of azidoisoquinoline can participate in CuAAC reactions. For instance, "azidoisoquinoline 20" has been reported to react with alkynes under standard CuAAC conditions (e.g., using CuSO₄·5H₂O and sodium ascorbate in t-butyl alcohol/water at 60°C or room temperature) to yield the corresponding triazole products with high yields ranging from 71% to 91% researchgate.net. This demonstrates the propensity of the azide group within an isoquinoline framework to undergo this important ligation.

Table 3: Click Chemistry (CuAAC) with Azidoisoquinoline Derivatives

| Azidoisoquinoline Derivative | Alkyne Component | Product (Triazole) | Yield (%) | Conditions |

| azidoisoquinoline 20 | Alkyne | Triazole (2g) | 91 | CuAAC, t-BuOH/H₂O (2/1), 60°C or rt (10 min) |

| azidoisoquinoline 20 | Alkyne | Triazole (2h) | 90 | CuAAC, t-BuOH/H₂O (2/1), 60°C or rt (10 min) |

| azidoisoquinoline 20 | Alkyne | Triazole (2i) | 71 | CuAAC, t-BuOH/H₂O (2/1), 60°C or rt (10 min) |

| azidoisoquinoline 20 | Alkyne | Triazole (2j) | 87 | CuAAC, t-BuOH/H₂O (2/1), 60°C or rt (10 min) |

Curtius Rearrangement: The Curtius rearrangement is a thermal rearrangement of acyl azides, converting them into isocyanates with the extrusion of nitrogen gas mdpi.commasterorganicchemistry.com. This transformation is highly valuable as the resulting isocyanates can be further reacted with nucleophiles. For example, treatment with alcohols yields carbamates, while reaction with water leads to unstable carbamic acids that decompose to primary amines and carbon dioxide masterorganicchemistry.com. Although typically applied to acyl azides, this pathway highlights the potential for azide groups to undergo thermal rearrangements, leading to different nitrogen-containing functionalities.

Applications of 5 Azidoisoquinoline in Advanced Organic Synthesis

Design and Synthesis of Novel Triazole-Containing Isoquinoline (B145761) Derivatives

The azide (B81097) group of 5-azidoisoquinoline is a key functional handle for constructing new molecular architectures, particularly those incorporating the 1,2,3-triazole ring system.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," is extensively employed to link this compound with various alkynes scielo.brnih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.org. This reaction is characterized by its high efficiency, regioselectivity (favoring the 1,4-disubstituted triazole), mild reaction conditions, and tolerance to a wide range of functional groups nih.govwikipedia.org. By reacting this compound with terminal alkynes bearing diverse functional groups or other heterocyclic systems, complex molecular scaffolds can be assembled. The resulting 1,2,3-triazole acts as a stable, rigid, and often planar linker, effectively connecting the isoquinoline moiety to other molecular fragments nih.govfrontiersin.orgmdpi.com. This strategy is instrumental in building intricate heterocyclic frameworks that are relevant in medicinal chemistry and materials science nih.govfrontiersin.org.

Table 1: Key Reactions of this compound in Triazole Synthesis

| Component 1 | Component 2 (Terminal Alkyne) | Catalyst System | Solvent(s) | Typical Conditions | Product Type | Significance |

| This compound | Alkyne-bearing molecule | Copper(I) (e.g., CuSO₄/Ascorbate) | DMF, Toluene/H₂O, etc. | Mild heating | 1,4-disubstituted 1,2,3-triazole-isoquinoline | Construction of complex scaffolds, bioconjugates, stable linkages scielo.brnih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

The azide functionality of this compound is highly amenable to bioconjugation strategies, enabling the creation of sophisticated conjugates for biological research and as chemical probes mdpi.comburleylabs.co.uk. The azide group can be directly utilized in bioorthogonal reactions like CuAAC or the Staudinger ligation, or it can be reduced to an amine group via methods such as the Staudinger reaction mdpi.com. This amine can then be further functionalized. These transformations allow the isoquinoline unit to be covalently attached to biomolecules, including peptides, proteins, and nucleic acids mdpi.commdpi.comthno.org. The resulting conjugates can serve as tools for studying biological processes, as imaging agents, or in targeted drug delivery systems mdpi.comburleylabs.co.uk. The triazole linkage formed in CuAAC reactions provides a stable and modular connection, while the isoquinoline core can impart specific properties, such as fluorescence or binding affinity, to the conjugate nih.govbeilstein-journals.orgfrontiersin.org.

Table 2: Bioconjugation Strategies and Applications of this compound

| Azide Group Transformation/Reaction | Target Biomolecules | Resulting Conjugate Type | Primary Applications |

| Reduction to Amine (Staudinger) | Peptides, Proteins, Nucleic Acids | Amine-functionalized biomolecules | Further derivatization, conjugation precursors mdpi.com |

| Click Chemistry (CuAAC, SPAAC) | Peptides, Proteins, Nucleic Acids | Triazole-linked biomolecules | Research probes, imaging, drug delivery mdpi.comburleylabs.co.ukmdpi.comthno.org |

| Staudinger Ligation | Peptides, Proteins, Nucleic Acids | Amide-linked biomolecules | Bioconjugation, chemical probes mdpi.com |

Construction of Complex Heterocyclic Scaffolds

Functionalization and Derivatization Strategies

Beyond its role in forming triazole linkages, this compound and its derivatives can be further modified to introduce a diverse array of chemical moieties.

The isoquinoline ring system itself is amenable to various functionalization strategies, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical groups thieme-connect.de. While specific methods for direct functionalization of the this compound core (other than the azide group) are not extensively detailed in the provided snippets, the azide group itself serves as a powerful handle. Its conversion to an amine group (e.g., via the Staudinger reaction) opens pathways for forming amides, ureas, and other derivatives, thereby introducing new chemical functionalities mdpi.com. Furthermore, the triazole ring formed via click chemistry can bear substituents derived from the alkyne partner, further diversifying the chemical landscape of the resulting molecule nih.govfrontiersin.org.

The 1,2,3-triazole ring, formed through the CuAAC reaction, is recognized for its stability, rigidity, and biocompatibility, making it an excellent linker or spacer in complex molecular assemblies nih.govwikipedia.orgfrontiersin.orgmdpi.com. This triazole unit effectively bridges the isoquinoline core with other molecular components, such as functional groups, other heterocycles, or biomolecules beilstein-journals.orgmdpi.com. The length and chemical nature of the linker can be precisely controlled by selecting the appropriate alkyne reactant. In the context of oligonucleotide synthesis, for example, various modifiers are used to introduce functional groups that can act as linkers for subsequent conjugation reactions glenresearch.com.

Introduction of Diverse Chemical Moieties

Role as a Precursor for Aminoisoquinoline and its Derivatives

The azide group in this compound is a direct synthetic precursor to an amine group (-NH₂). Reduction of the azide moiety is a common transformation, with the Staudinger reaction (involving triphenylphosphine (B44618) followed by hydrolysis) being a well-established method for this conversion mdpi.com. This process yields 5-aminoisoquinoline (B16527), a compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals thieme-connect.deresearchgate.net. Aminoisoquinolines are often incorporated into more complex structures, such as thiosemicarbazones, which have shown promise in anticancer research researchgate.net.

The provided search results offer general information on combinatorial chemistry, diversity-oriented synthesis (DOS), and the application of "click chemistry" in generating compound libraries. However, no specific research findings or data tables directly linking the chemical compound "this compound" to contributions in combinatorial chemistry or library synthesis were found.

While azides are recognized as key functional groups for click chemistry applications in library synthesis wikipedia.orgorganic-chemistry.orgacs.org, and isoquinoline scaffolds are noted in diversity-oriented synthesis nih.govbrandon-russell.comnih.gov, the specific compound this compound does not appear in the literature in conjunction with these specific applications. Therefore, it is not possible to generate detailed research findings or data tables as requested for this particular compound within the specified scope.

To fulfill the user's request for an article focusing on "4.4. Contributions to Combinatorial Chemistry and Library Synthesis" for "this compound," specific research detailing its use as a building block or its role in generating diverse compound libraries would be necessary. Without such documented contributions, generating scientifically accurate content with data tables would not be feasible.

Theoretical and Computational Investigations of 5 Azidoisoquinoline and Its Derivatives

Electronic Structure Analysis and Molecular Orbitals

Understanding the electronic structure of 5-Azidoisoquinoline is fundamental to predicting its chemical behavior and properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this analysis. DFT calculations allow for the determination of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density throughout the molecule researchgate.netossila.comresearchgate.netschrodinger.com.

The HOMO represents the outermost electrons that are most easily removed, influencing the molecule's oxidation potential and its ability to act as an electron donor ossila.comresearchgate.net. Conversely, the LUMO represents the lowest energy orbital available to accept electrons, dictating the molecule's electron affinity and its susceptibility to nucleophilic attack ossila.comresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with a molecule's stability, reactivity, and optical properties, such as light absorption researchgate.netresearchgate.netschrodinger.com. For aromatic systems like isoquinoline (B145761), the delocalization of π-electrons across the ring system significantly influences these frontier molecular orbitals researchgate.net. The azide (B81097) group (-N₃) itself also contributes to the electronic distribution and orbital characteristics. Computational studies on related quinoline (B57606) systems show that the HOMO can be delocalized over the aromatic rings, while the LUMO might be localized on specific electron-deficient parts of the molecule researchgate.net. Analyzing these orbitals provides insights into potential reaction sites and the electronic transitions that may occur upon excitation researchgate.netbhu.ac.in.

Quantum Chemical Calculations of Reactivity (e.g., Fukui functions)

Quantum chemical calculations provide quantitative measures of a molecule's reactivity, with Fukui functions being a prominent tool for this purpose faccts.desubstack.comrowansci.com. Fukui functions, derived from DFT, quantify the change in electron density at a specific point in space upon the addition or removal of an electron faccts.dejoaquinbarroso.com. They are particularly useful for predicting the preferred sites of nucleophilic or electrophilic attack within a molecule substack.comjoaquinbarroso.com.

There are three main types of Fukui functions:

f⁺(r) : Measures the change in electron density when an electron is added, indicating reactivity towards nucleophiles (electrophilic sites) faccts.desubstack.com.

f⁻(r) : Measures the change in electron density when an electron is removed, indicating reactivity towards electrophiles (nucleophilic sites) faccts.desubstack.com.

f⁰(r) : Represents the electron density change for a radical attack substack.com.

These functions can be calculated using finite difference methods on the electron densities of the neutral molecule and its corresponding anion or cation faccts.dejoaquinbarroso.com. By assigning these functions to specific atoms within this compound, computational chemists can identify which atoms are most likely to participate in chemical reactions, aiding in the prediction of reaction pathways and regioselectivity substack.commdpi.com. For instance, a high f⁻ value at a particular atom suggests it is a good site for electrophilic attack, while a high f⁺ value indicates a site susceptible to nucleophilic attack substack.com. These indices are crucial for understanding the intrinsic chemical reactivity of the isoquinoline core and the azide substituent mdpi.com.

Reaction Mechanism Elucidation via Computational Methods (e.g., CuAAC, Nitrene Formation)

Computational methods are indispensable for elucidating the intricate mechanisms of chemical reactions, including those involving azide functionalities. The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," is a prime example where computational studies have provided deep insights mdpi.comresearchgate.netnih.govuio.norsc.org. DFT calculations have been employed to map out potential energy surfaces, identify transition states, and determine activation barriers for various proposed mechanisms, such as stepwise versus concerted pathways and mono- vs. binuclear copper catalysis researchgate.netnih.govuio.norsc.org. These studies help explain the high efficiency and regioselectivity observed in CuAAC reactions mdpi.comnih.govrsc.org.

The azide group in this compound also makes it a potential precursor for nitrene formation. Nitrenes are highly reactive intermediates that can be generated from azides, often through thermal or photochemical decomposition, or via metal catalysis mdpi.com. Computational studies can investigate the energy barriers and pathways for the generation of nitrenes from azidoaromatic compounds, understanding factors that influence their stability and subsequent reaction pathways, such as insertion into C-H bonds or participation in cycloaddition reactions mdpi.comuio.no. By simulating these processes, researchers can predict the outcomes of reactions involving this compound and design new synthetic strategies rsc.org.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, its conformation, and how it interacts with other molecules are critical for its properties and function. Computational methods, including DFT and molecular dynamics (MD) simulations, are widely used to explore the conformational landscape of molecules and to characterize intermolecular interactions memphis.edumdpi.compreprints.orgchemrxiv.orgnih.govarxiv.orgmdpi.com.

Intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a significant role in molecular recognition, crystal packing, and biological activity mdpi.commdpi.comnih.govnih.gov. Computational studies can quantify the strength and nature of these interactions. For this compound, the aromatic isoquinoline core is prone to π-π stacking interactions, while the nitrogen atoms in the isoquinoline ring and the azide group could potentially participate in hydrogen bonding or other polar interactions mdpi.comnih.govnih.gov. Analyzing these interactions helps predict how this compound might behave in different environments, such as in crystalline solids or in biological systems.

In Silico Modeling of Biological Interactions for Derivative Design (excluding clinical data)

In silico modeling techniques are powerful tools for designing new compounds with desired biological activities by predicting their interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and virtual screening are commonly employed methodologies mdpi.comfrontiersin.orgdergipark.org.trnih.govorientjchem.orgijpsjournal.commdpi.comnih.govnih.govrsc.orgneliti.comnih.govmdpi.comnih.govarxiv.org. These computational approaches allow researchers to explore the relationship between the chemical structure of a molecule and its biological effect, guiding the design of more potent and selective derivatives of this compound.

QSAR models establish mathematical relationships between calculated molecular descriptors (e.g., electronic properties, hydrophobicity, topological indices) and observed biological activities dergipark.org.trorientjchem.orgnih.govrsc.orgmdpi.com. By developing QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process dergipark.org.trnih.govorientjchem.org.

Molecular docking simulates the binding of a ligand (e.g., a derivative of this compound) to a biological target (e.g., an enzyme or receptor) frontiersin.orgnih.govijpsjournal.commdpi.comnih.govneliti.comnih.govnih.gov. It predicts the preferred binding orientation and estimates the binding affinity, often expressed as a docking score or binding energy frontiersin.orgnih.govnih.govnih.gov. This information is crucial for identifying which structural modifications to this compound might enhance its interaction with specific biological targets. Virtual screening uses docking to rapidly evaluate large libraries of compounds, identifying potential lead candidates for further investigation frontiersin.orgnih.gov. These computational studies are vital for the rational design of novel therapeutic agents based on the this compound scaffold, focusing on structural features that promote favorable interactions with target biomolecules mdpi.comijpsjournal.commdpi.com.

Advanced Spectroscopic Characterization in Research Utilizing 5 Azidoisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. It provides detailed information about the connectivity and environment of atoms within a molecule, making it indispensable for characterizing 5-azidoisoquinoline and its synthesized derivatives.

¹H NMR and ¹³C NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are routinely employed to identify and confirm the structure of compounds. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by chemical shifts, δ), and their neighboring protons (through spin-spin coupling, J). For this compound, the isoquinoline (B145761) core would exhibit characteristic signals for its aromatic protons, typically appearing in the range of δ 7.0-9.0 ppm. The specific positions of these signals are influenced by the electron-donating or withdrawing nature of substituents and the position of the nitrogen atom within the ring. The ¹³C NMR spectrum provides information on the carbon skeleton, with aromatic carbons typically resonating between δ 110-160 ppm. The presence and position of the azide (B81097) group can subtly influence these chemical shifts.

Table 6.1.1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Isoquinoline Derivatives

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | ¹H NMR | 7.0 – 9.0 | Aromatic protons of the isoquinoline ring system. |

| ¹³C | ¹³C NMR | 110 – 160 | Aromatic carbons of the isoquinoline ring system. |

| N₃ | ¹⁵N NMR | Not typically observed in ¹H/¹³C | ¹⁵N NMR can be used for direct observation of the azide nitrogen. |

Note: Specific assignments for this compound would require experimental data, but these ranges are representative for the isoquinoline scaffold.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex structures and confirming connectivity, especially for reaction products derived from this compound.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H correlations, showing which protons are coupled to each other, thereby mapping out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond correlations). This is vital for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (¹H-¹³C long-range correlations). This technique is invaluable for connecting different fragments of a molecule and confirming the position of substituents, such as the azide group, on the isoquinoline ring. For instance, HMBC can confirm the attachment of the azide group at the C5 position by observing correlations between protons on the isoquinoline ring and the carbon bearing the azide.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition, which is critical for confirming the identity of synthesized derivatives.

When this compound or its derivatives are analyzed by MS, the molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight. Fragmentation patterns, generated by the ionization process (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), can provide structural clues. For azides, fragmentation might involve the loss of N₂. Isoquinoline derivatives often undergo characteristic fragmentations related to the cleavage of the heterocyclic ring or loss of substituents. Analyzing these fragments helps in confirming the structure of reaction products and identifying unknown compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct evidence for the presence or absence of specific functional groups. The azide group (-N₃) is characterized by a strong and typically sharp absorption band in the IR spectrum, corresponding to its asymmetric stretching vibration.

Research has shown that the azide stretching frequency (νN₃) typically appears in the region of 2100-2160 cm⁻¹ tuhh.de. For instance, free azide in water has been reported at 2049 cm⁻¹, while coordinated azide can show shifts to around 2031-2040 cm⁻¹ tuhh.de. The presence of this characteristic band in the IR spectrum of a synthesized compound is strong evidence for the intact azide moiety. Conversely, the disappearance of this band after a reaction, such as a cycloaddition or photolysis, indicates the consumption of the azide group. For example, photolysis of azidoisoquinolines has shown complete depletion of the azide stretch with the formation of new bands at lower wavenumbers, indicating the azide has reacted researchgate.net. The isoquinoline ring system itself will also exhibit characteristic aromatic C-H stretching, C=C, and C=N stretching vibrations in the IR spectrum.

Table 6.3: Characteristic IR Vibrational Bands

| Functional Group | Technique | Characteristic Absorption (cm⁻¹) | Notes |

| Azide (-N₃) | IR Spectroscopy | ~2100 – 2160 | Strong, sharp band. Position can vary slightly based on the chemical environment (e.g., coordinated vs. free). tuhh.deresearchgate.net |

| ~2049 | Reported for free azide in water. tuhh.de | ||

| ~2031, 2040 | Reported for coordinated azide. tuhh.de | ||

| ~1733, 1726 | Observed after photolysis of azidoisoquinoline, indicating azide group depletion and formation of other structures (e.g., azirene). researchgate.net | ||

| Isoquinoline Ring | IR Spectroscopy | ~1600-1450 | Aromatic C=C and C=N stretching vibrations. |

| ~3100-3000 | Aromatic C-H stretching vibrations. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, typically involving π-electrons and non-bonding electrons. For aromatic systems like isoquinoline, UV-Vis spectroscopy provides information about the conjugated π-electron system. Isoquinoline itself exhibits characteristic absorption bands in the UV region due to π → π* transitions. The introduction of substituents, such as the azide group, can influence these electronic transitions by altering the electron distribution and conjugation within the molecule, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Researchers utilize UV-Vis spectroscopy to monitor reactions involving this compound, especially those that alter the conjugated system or involve chromophoric changes. For example, if this compound undergoes a reaction to form a more extended conjugated system, a bathochromic shift (shift to longer wavelengths) in the UV-Vis spectrum would be observed. Conversely, if the conjugation is disrupted, a hypsochromic shift (shift to shorter wavelengths) might occur. UV-Vis spectroscopy is also employed for quantitative analysis of compounds in solution, based on the Beer-Lambert Law.

X-Ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When this compound is incorporated into larger molecules or forms crystalline derivatives, X-ray crystallography can provide unambiguous structural confirmation. This technique reveals detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions (such as hydrogen bonding or π-π stacking) within the crystal lattice.

Emerging Research Directions and Future Developments

Development of Novel Catalytic Systems for Azide (B81097) Transformations

The transformation of azide functionalities remains a cornerstone of modern organic synthesis, with a significant focus on developing efficient and selective catalytic systems. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction, continues to be a powerful tool due to its mild conditions, high yields, and excellent regioselectivity rsc.orgbeilstein-journals.orgnih.gov. Recent advancements have explored various copper precursors, including copper(I) and copper(II) salts, metallic copper, and supported copper systems, enhancing the reaction's scope and sustainability rsc.orgbeilstein-journals.org. For instance, copper-catalyzed reactions involving 5-azidoisoquinoline have been employed in the synthesis of complex molecules like tylosin (B1662201) derivatives, forming stable triazole linkages acs.orgresearchmap.jpresearchgate.net. Mechanistic investigations are also revealing new pathways, such as copper nanoparticle-mediated reduction of aryl azides using ammonium (B1175870) formate (B1220265) in water researchgate.net.

Beyond copper catalysis, there is a growing interest in metal-free and alternative metal-catalyzed approaches. Metal-free C-H functionalization strategies using promoters like iodine are being developed hbni.ac.inresearchgate.net. Silver-catalyzed cyclizations of 2-alkynyl benzyl (B1604629) azides have emerged as an efficient route to substituted isoquinolines, demonstrating good functional group tolerance organic-chemistry.org. Furthermore, palladium, rhodium, and ruthenium catalysis play crucial roles in C-H activation and annulation reactions that lead to the formation of functionalized isoquinoline (B145761) scaffolds, often with precise regiocontrol organic-chemistry.orgacs.orgorganic-chemistry.orgacs.orgresearchgate.net. These catalytic systems enable the construction of complex molecular architectures from readily available precursors, including benzyl azides and alkynes researchgate.net.

Integration of this compound in Advanced Materials Research

While the direct incorporation of this compound into advanced materials such as polymers or supramolecular assemblies was not extensively detailed in the provided search results, the azide functionality itself is a versatile handle for materials synthesis. Its ability to participate in click chemistry reactions allows for the facile conjugation of molecules to surfaces, polymers, or nanoparticles, enabling the creation of functionalized materials. Future research may explore the use of this compound as a building block for creating novel organic electronic materials, sensors, or functional coatings by leveraging its unique isoquinoline core and the reactive azide group for post-synthetic modification or cross-linking.

Application in Chemical Biology as a Labeling or Probing Moiety (focus on molecular-level interaction studies)

The azide group is a critical component in bioorthogonal chemistry, facilitating the labeling and probing of biological systems with minimal perturbation nih.gov. While specific studies using this compound for molecular-level interaction studies were not explicitly found, its potential lies in its ability to be incorporated into biomolecules or small molecules that interact with biological targets. Bioorthogonal complexation strategies, which rely on host-guest interactions rather than traditional covalent click reactions, are emerging as powerful alternatives for cell-surface labeling, sometimes outperforming strain-promoted azide-alkyne cycloaddition nih.gov. The development of probes that utilize the azide functionality for selective attachment or detection within complex biological environments, such as studying protein-protein interactions at a molecular level, represents a significant area of future investigation.

Microfluidic and Flow Chemistry Approaches for Synthesis and Derivatization

Continuous-flow chemistry offers a highly advantageous platform for handling reactive and potentially hazardous intermediates, such as azides, thereby enhancing safety, control, and scalability nih.govacs.orgbeilstein-journals.orgmdpi.comrsc.orgscielo.br. The Curtius rearrangement, a reaction involving acyl azides, has been successfully adapted to flow systems, utilizing technologies like azide ion-exchange monolith reactors to generate isocyanates safely nih.govacs.org. Flow reactors provide precise control over reaction parameters, efficient heat transfer, and rapid optimization, making them ideal for the synthesis and derivatization of azide-containing compounds mdpi.com. While specific flow chemistry protocols for this compound were not detailed, the established methodologies for managing azide chemistry in continuous flow are directly transferable and represent a key area for future process development and scale-up.

Strategies for Stereoselective Synthesis of this compound Derivatives

The development of stereoselective synthetic routes is paramount for accessing chiral molecules with specific biological activities or material properties. While direct enantioselective synthesis of this compound derivatives was not a primary focus in the provided results, general strategies for asymmetric synthesis are highly relevant. Chiral Brønsted acids and transition metal catalysts (e.g., palladium, rhodium, ruthenium) are instrumental in achieving stereocontrol during the formation of complex isoquinoline structures through C-H activation, annulation, and cyclization reactions organic-chemistry.orgacs.orgorganic-chemistry.orgacs.orgnih.gov. For example, silver-catalyzed cyclizations of alkynyl benzyl azides offer efficient routes to substituted isoquinolines organic-chemistry.org. Furthermore, advancements in asymmetric catalysis, including organocatalysis and biocatalysis, provide powerful tools for generating enantiomerically pure compounds, which could be applied to the synthesis of chiral this compound derivatives or their downstream products unipd.itharvard.edu. The exploration of chiral auxiliaries and enantioselective reaction design will be critical for future advancements in this area.

Compound List:

Q & A

Q. What are the standard synthetic protocols for 5-Azidoisoquinoline, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure and purity using:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and azide group absence of proton signals.

- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 171.07). Cross-referencing with synthetic intermediates ensures minimal byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

Standardize Assays : Use common reference compounds (e.g., doxorubicin for cytotoxicity).

Control Solvent Effects : Ensure DMSO ≤0.1% to avoid false positives.

Meta-Analysis : Aggregate data from multiple studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or systematic biases .

Q. What strategies optimize the regioselectivity of azide incorporation in isoquinoline derivatives?

- Methodological Answer : Regioselectivity depends on:

- Electrophilic Directing Groups : Nitro or carbonyl groups at specific positions steer azide substitution.

- Catalytic Systems : Pd/C or Cu(I) catalysts enhance selectivity in cross-coupling reactions.

- Computational Modeling : DFT calculations predict electron density hotspots to guide synthetic routes .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm).

- Light Sensitivity : Conduct amber-vial experiments to assess photolytic decomposition.

- Data Interpretation : Fit degradation kinetics to first-order models to estimate half-life .

Methodological Frameworks for Research Design

What criteria ensure a robust research question for studying this compound’s mechanism of action?

- Guidelines : Apply the FINER framework :

- Feasible : Prioritize assays with available instrumentation (e.g., fluorescence microscopy for cellular uptake).

- Novel : Explore understudied targets (e.g., kinase inhibition vs. standard cytotoxicity).

- Ethical : Use in silico models (molecular docking) before in vivo testing .

Q. How to address reproducibility challenges in synthesizing this compound?

- Best Practices :

- Detailed Protocols : Report exact grinding times for solid reagents and N₂ atmosphere conditions.

- Open Data : Share raw NMR files and chromatograms in supplementary materials.

- Peer Validation : Collaborate with independent labs to verify yields and purity .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-response data of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.

- Error Propagation : Use bootstrapping to estimate confidence intervals for replicate experiments.

- Public Databases : Compare results with ChEMBL or PubChem entries to contextualize findings .

Q. How to reconcile conflicting computational vs. experimental binding affinity results?

- Resolution Strategy :

Force Field Adjustments : Test AMBER vs. CHARMM parameters in docking simulations.

Solvent Accessibility : Validate predictions with SPR (surface plasmon resonance) binding assays.

Collaborative Peer Review : Engage computational and synthetic chemists to refine models .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing this compound research with negative results?

- Guidelines :

- Full Disclosure : Report failed synthetic attempts (e.g., azide explosions) to enhance community safety.

- Data Integrity : Avoid selective omission of low-yield reactions; use platforms like Zenodo for raw data.

- Conflict of Interest : Disclose funding sources influencing compound prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.